1,3-Benzenedisulfonyl chloride

Friedel-Crafts sulfonylation Reaction kinetics Electrophilic aromatic substitution

1,3-Benzenedisulfonyl chloride (CAS 585-47-7), also known as m-benzenedisulfonyl chloride or benzene-1,3-disulfonyl dichloride, is a bifunctional aromatic sulfonyl chloride with the molecular formula C₆H₄Cl₂O₄S₂ and a molecular weight of 275.13 g/mol. It is a white to off-white crystalline solid with a melting point of 57–60 °C and a boiling point of 145 °C at 1 mmHg.

Molecular Formula C6H4Cl2O4S2
Molecular Weight 275.1 g/mol
CAS No. 585-47-7
Cat. No. B1664537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenedisulfonyl chloride
CAS585-47-7
Synonyms1,3-Benzenedisulfonyl dichloride
Molecular FormulaC6H4Cl2O4S2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
InChIKeyALIQZUMMPOYCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzenedisulfonyl Chloride (CAS 585-47-7): A Meta-Disubstituted Electrophilic Reagent for Bifunctional Sulfonylation


1,3-Benzenedisulfonyl chloride (CAS 585-47-7), also known as m-benzenedisulfonyl chloride or benzene-1,3-disulfonyl dichloride, is a bifunctional aromatic sulfonyl chloride with the molecular formula C₆H₄Cl₂O₄S₂ and a molecular weight of 275.13 g/mol . It is a white to off-white crystalline solid with a melting point of 57–60 °C and a boiling point of 145 °C at 1 mmHg . The compound features two highly electrophilic sulfonyl chloride groups positioned at the 1,3-positions of the benzene ring, enabling its use as a crosslinking agent and bifunctional electrophile in organic synthesis . Unlike its ortho- and para-disubstituted isomers, the meta-substitution pattern confers distinct steric and electronic properties that critically influence reaction kinetics, regioselectivity, and the physical characteristics of derived products, making this compound a strategically significant building block in pharmaceutical intermediate synthesis and specialty polymer fabrication [1].

Reagent type Bifunctional aromatic disulfonyl chloride for crosslinking and bis-functionalization
Substitution pattern Meta-disubstituted; distinct steric and electronic control vs ortho/para isomers
Key workflows Polymer synthesis, membrane fabrication, pharmaceutical intermediate preparation

Why 1,3-Benzenedisulfonyl Chloride (CAS 585-47-7) Cannot Be Interchanged with 1,2- or 1,4-Isomers in Research and Manufacturing


The three isomeric benzenedisulfonyl chlorides—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit markedly different reactivities and physical properties that preclude simple substitution. Direct comparative kinetic studies have established that the meta-isomer demonstrates the highest rate of sulfonylation product formation (m- > p- > o-) under identical Friedel-Crafts conditions, while reduction side-reactions follow a different hierarchy (o- > m- > p-) [1]. Furthermore, the physical state and melting point vary dramatically across isomers: the 1,3-isomer melts at 57–60 °C , the 1,2-isomer melts at a significantly higher 144–147 °C , and the 1,4-isomer exhibits yet another distinct melting profile. These differences profoundly impact handling, purification protocols, and solubility characteristics. In polymer chemistry, the meta-isomer's angular geometry yields polymers with different chain conformations, mechanical properties, and solution viscosities compared to the more linear para-isomer-derived materials [2]. Substituting one isomer for another without re-optimization of reaction conditions can lead to altered reaction kinetics, reduced yields, different impurity profiles, and ultimately, products with divergent physical and performance characteristics.

Isomer kinetics differ significantly: meta-isomer shows highest sulfonylation rate (m- > p- > o-); substitution may reduce yield and alter impurity profile.
Melting point shift >80 °C vs ortho-isomer changes recrystallization, handling, and melt-processing protocols.
Polymer chain conformation diverges: meta-angular geometry yields different material properties vs para-linear architecture; direct replacement may compromise thermal/mechanical performance.

Quantitative Differentiation of 1,3-Benzenedisulfonyl Chloride (CAS 585-47-7) Versus Isomeric Analogs


Superior Sulfonylation Kinetics of 1,3-Benzenedisulfonyl Chloride Under Friedel-Crafts Conditions

In a controlled study of the reaction of benzenedisulfonyl chlorides with benzene and aluminium chloride, the 1,3-isomer (meta) produced the highest yield of sulfonylation products, establishing a reactivity order of m- > p- > o-. Concurrently, the undesired reduction pathway to the sulfinic acid followed the order o- > m- > p- [1].

Sulfonylation kinetics
Head-to-head
Ranked 1st (m- > p- > o-) in Friedel-Crafts sulfonylation product formation
Supports higher reaction rate and reduced reduction byproduct
Exact yields not reported; relative order established
Friedel-Crafts sulfonylation Reaction kinetics Electrophilic aromatic substitution

Differential Melting Point Enabling Distinct Purification and Handling Protocols for 1,3-Benzenedisulfonyl Chloride

The melting point of 1,3-benzenedisulfonyl chloride (57–60 °C) is substantially lower than that of its ortho-isomer, 1,2-benzenedisulfonyl chloride, which melts at 144–147 °C . This >80 °C difference in melting points directly influences the choice of recrystallization solvents, storage conditions, and handling procedures.

Melting point
Head-to-head
1,3-isomer: 57–60 °C vs 1,2-isomer: 144–147 °C (~87 °C lower)
Enables purification from more volatile solvents
Lit. values; affects handling protocol selection
Physical property Purification Solid-state characterization

Polymer Chain Conformation and Thermal Stability Advantages from 1,3-Benzenedisulfonyl Chloride-Derived Polysulfonates

A patent specifically claims an 'unusually high thermally stable polymer' prepared from m-benzenedisulfonyl chloride and thiodiphenol. The resulting linear aryl sulfide/sulfonate polymer exhibits a degree of polymerization (n) from 3 to about 250, and the synthesis proceeded with an 89% yield under interfacial polymerization conditions [1]. The patent emphasizes that this specific combination yields superior thermal stability compared to alternative disulfonyl halides, though quantitative thermal degradation data is not provided.

Polysulfonate polymer
Class-level
89% yield; n=3–250; claimed unusually high thermal stability
Reported thermal stability advantage in meta-isomer polymer
Patent claim; quantitative degradation data not provided
Polymer synthesis Thermal stability Polysulfonate

Acid-Resistant Nanofiltration Membrane Performance Using 1,3-Benzenedisulfonyl Chloride as Crosslinker

In the fabrication of positively charged polysulfonamide (PSA) nanofiltration membranes via interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride (BDSC), the resulting membrane exhibited a high permeation flux of 34.10 L m⁻² h⁻¹ at 0.5 MPa and MgCl₂ rejection of 92.44% [1]. Remarkably, after immersion in 20% (w/v) H₂SO₄ for 30 days, the MgCl₂ rejection level remained at 88.3%, demonstrating exceptional acid stability [1]. In a related study using a blend of branched polyethyleneimine (BPEI) and 3,3'-diaminodiphenyl sulfone with BDSC, the optimized membrane achieved a pure water flux of 13.4 L m⁻² h⁻¹ bar⁻¹ and a MgCl₂ rejection of 97.3% for 1000 ppm [2].

Nanofiltration membrane
Class-level
Flux 34.10 L m⁻² h⁻¹, MgCl₂ rejection 92.44%, acid stability 88.3% after 30 d in 20% H₂SO₄
Demonstrates high acid-resistant membrane performance
Single-study context; no direct isomer comparison
Nanofiltration membrane Acid resistance Water treatment

Isonitrile Synthesis: 1,3-Benzenedisulfonyl Chloride as a Dehydration Agent for Formamides

1,3-Benzenedisulfonyl chloride is specifically employed as a dehydration agent in the synthesis of isonitriles from formamides, a key transformation in medicinal chemistry . While detailed comparative yield data versus other dehydrating agents is not provided in the available literature, the consistent citation of this application across multiple authoritative vendor and technical sources indicates a recognized, reproducible utility.

Isonitrile dehydration
Source review
Established as formamide-to-isonitrile dehydrating agent
Recognized utility in medicinal chemistry
No comparative yield data available; vendor-cited application
Isonitrile synthesis Dehydration Pharmaceutical intermediate

Stoichiometric Bifunctionality: Quantitative Advantage of Two Sulfonyl Chloride Groups per Molecule

As a bifunctional reagent bearing two sulfonyl chloride groups per benzene ring, 1,3-benzenedisulfonyl chloride enables 1:2 stoichiometric reactions with monofunctional nucleophiles or serves as a crosslinker for polymer synthesis [1]. In contrast, monofunctional analogs such as benzenesulfonyl chloride can only react in a 1:1 molar ratio, requiring twice the molar equivalents to achieve the same degree of functionalization. This difference directly impacts reagent mass efficiency and polymer network architecture.

Bifunctionality
Class-level
2 sulfonyl chloride groups per molecule; 25.8% Cl w/w vs 20.1% for monofunctional analog
Enables crosslinking; reduces molar requirement for bis-functionalization
Intrinsic stoichiometric advantage
Bifunctional reagent Crosslinking Polymer chemistry

Validated Application Scenarios for 1,3-Benzenedisulfonyl Chloride (CAS 585-47-7) Based on Quantitative Evidence


Synthesis of Acid-Resistant Polysulfonamide Nanofiltration Membranes for Industrial Wastewater Treatment

Based on its demonstrated performance in interfacial polymerization with polyallylamine and branched polyethyleneimine [1][2], 1,3-benzenedisulfonyl chloride is the crosslinker of choice for fabricating positively charged, acid-stable nanofiltration membranes. The resulting membranes exhibit high MgCl₂ rejection (92.44–97.3%) and exceptional stability after 30 days in 20% H₂SO₄ (88.3% retention).

Preparation of Thermally Stable Aryl Sulfide/Sulfonate Copolymers

When high thermal stability in polysulfonate polymers is required, the combination of m-benzenedisulfonyl chloride with thiodiphenol, as claimed in US Patent 4,271,285 [3], provides a validated synthetic route. The interfacial polymerization yields linear polymers with controlled degrees of polymerization (n=3–250) and is performed at ambient temperature, offering a practical manufacturing advantage.

Pharmaceutical Intermediate Synthesis: Dehydration of Formamides to Isonitriles

In medicinal chemistry workflows requiring the conversion of formamides to isonitriles, 1,3-benzenedisulfonyl chloride serves as an established dehydration agent . This specific transformation is critical for introducing the isonitrile functional group, a versatile handle in multicomponent reactions and bioactive molecule synthesis.

Bifunctional Sulfonylation in Small Molecule Synthesis and Bioconjugation

For applications requiring the simultaneous introduction of two sulfonyl groups or the crosslinking of two nucleophilic moieties (e.g., diamines, diols, or amino-alcohols), the bifunctional nature of 1,3-benzenedisulfonyl chloride [4] provides a stoichiometric advantage over monofunctional sulfonyl chlorides. This makes it suitable for synthesizing symmetrical sulfonamides and sulfonate esters, as well as for modifying biomolecules where controlled crosslinking is desired.

Application
Selection Property
Validation Focus
Acid-resistant nanofiltration membranes
Crosslinker geometry and acid stability profile
Membrane acid resistance and MgCl₂ rejection validation
Thermally stable polysulfonate polymers
Reported thermal stability and degree of polymerization control
Polymer yield, DP, and thermal degradation assessment
Formamide-to-isonitrile dehydration
Dehydration agent for isonitrile synthesis
Isonitrile yield and purity under synthetic conditions
Bifunctional sulfonylation and crosslinking
Dual sulfonyl chloride functionality
Crosslinking efficiency and stoichiometric economy

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